

# A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications

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## Compound of Interest

Compound Name: Cy7.5 maleimide

Cat. No.: B12395584

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This in-depth guide provides comprehensive technical information on **Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. Cyanine7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, making it highly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1] The maleimide functional group allows for the specific covalent labeling of sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[2][3] This document outlines the spectral properties of **Cy7.5 maleimide**, detailed experimental protocols for biomolecule conjugation, and logical workflows to guide researchers in its application.

## Core Spectrofluorometric and Physicochemical Properties

**Cy7.5 maleimide** is available in both sulfonated (sulfo-Cy7.5) and non-sulfonated forms. The addition of sulfo groups enhances the dye's water solubility, which can be advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.[3][4] The choice between the two forms depends on the specific application and the properties of the biomolecule being labeled. The key quantitative data for different variants of Cy7.5 and Cy7 maleimide are summarized below.

Table 1: Spectral Properties of sulfo-Cy7.5 Maleimide

Property	Value	References
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	788 nm	[4][5]
Maximum Emission Wavelength ( $\lambda_{em}$ )	797 nm	[4][5]
Molar Extinction Coefficient ( $\epsilon$ )	222,000 cm <sup>-1</sup> M <sup>-1</sup>	[4][5]
Fluorescence Quantum Yield ( $\Phi$ )	0.21	[4][5]
Solubility	Water, DMF, DMSO	[5]

Table 2: Spectral Properties of non-sulfonated **Cy7.5 Maleimide**

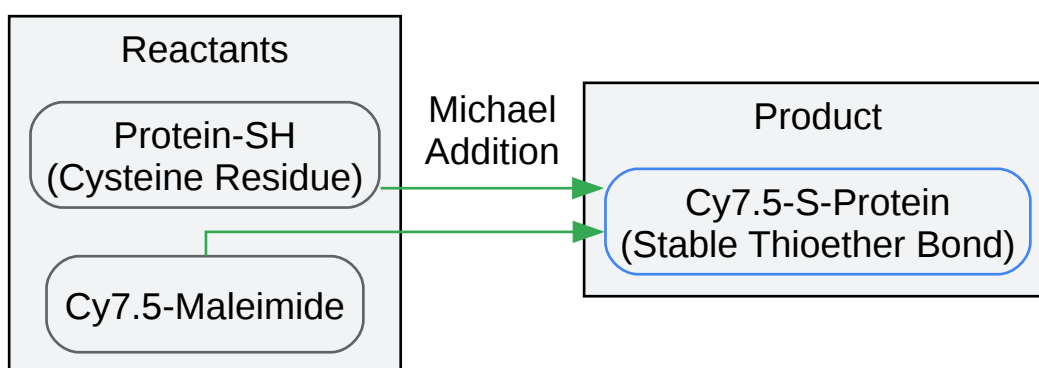
Property	Value	References
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	788 nm	[6][7]
Maximum Emission Wavelength ( $\lambda_{em}$ )	808 nm	[6][7]
Molar Extinction Coefficient ( $\epsilon$ )	223,000 cm <sup>-1</sup> M <sup>-1</sup>	[6][7]
Fluorescence Quantum Yield ( $\Phi$ )	0.10	[7]
Solubility	Organic solvents (DMSO, DMF), low in water	[6][7]

Table 3: Spectral Properties of Cy7 Maleimide

Property	Value	References
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	750 nm	[3][8][9]
Maximum Emission Wavelength ( $\lambda_{em}$ )	773 nm	[3][8][9]
Molar Extinction Coefficient ( $\epsilon$ )	199,000 cm <sup>-1</sup> M <sup>-1</sup>	[3][8][9]
Fluorescence Quantum Yield ( $\Phi$ )	0.3	[8][9]
Solubility	DMSO, DMF, DCM	[8]

## Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling of biomolecules with **Cy7.5 maleimide** occurs through a Michael addition reaction. The maleimide group is an electrophile that exhibits high selectivity for the sulfhydryl group of a cysteine residue, which acts as a nucleophile.[3] This reaction forms a stable, covalent thioether bond. For the reaction to proceed efficiently, the pH of the buffer should be maintained between 6.5 and 7.5.[3]



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Reaction of **Cy7.5 maleimide** with a protein sulfhydryl group.

## Experimental Protocol for Protein Labeling

This protocol provides a general framework for conjugating **Cy7.5 maleimide** to proteins. Optimization may be necessary for specific proteins and applications.

### 1. Preparation of Protein Solution

- Dissolve the protein containing free sulfhydryl groups in a degassed buffer at a pH of 7.0-7.5. [2][10] Suitable buffers include PBS, Tris, or HEPES, ensuring they are free of any thiol-containing compounds. [2][10] A typical protein concentration is between 1-10 mg/mL. [2]
- Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.
  - Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. [2][3]
  - Incubate the mixture for 20-30 minutes at room temperature. [2][3] TCEP is recommended as it does not need to be removed before adding the maleimide dye. [3]

### 2. Preparation of **Cy7.5 Maleimide** Stock Solution

- Allow the vial of **Cy7.5 maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution, typically at 10 mM, by dissolving the dye in an anhydrous organic solvent such as DMSO or DMF. [2][10][11]
- Vortex the solution to ensure the dye is fully dissolved. [11] This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture. [10][11]

### 3. Labeling Reaction

- While gently stirring or vortexing the protein solution, add the **Cy7.5 maleimide** stock solution.
- A 10- to 20-fold molar excess of dye to protein is a common starting point to ensure efficient labeling. [3][10][11]

- Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[3][10]

#### 4. Purification of the Labeled Protein

- It is critical to separate the fluorescently labeled protein from any unreacted, free dye.
- Common purification methods include:
  - Gel Filtration Chromatography: Use a resin like Sephadex G-25 to separate the larger protein conjugate from the smaller, unbound dye molecules.[11]
  - Dialysis: This method is suitable for water-soluble dyes like sulfo-Cy7.5.[2]
  - Ultrafiltration: Spin columns with an appropriate molecular weight cutoff (MWCO) can be used to concentrate the labeled protein while removing the free dye.[11]

#### 5. Determination of Degree of Labeling (DOL)

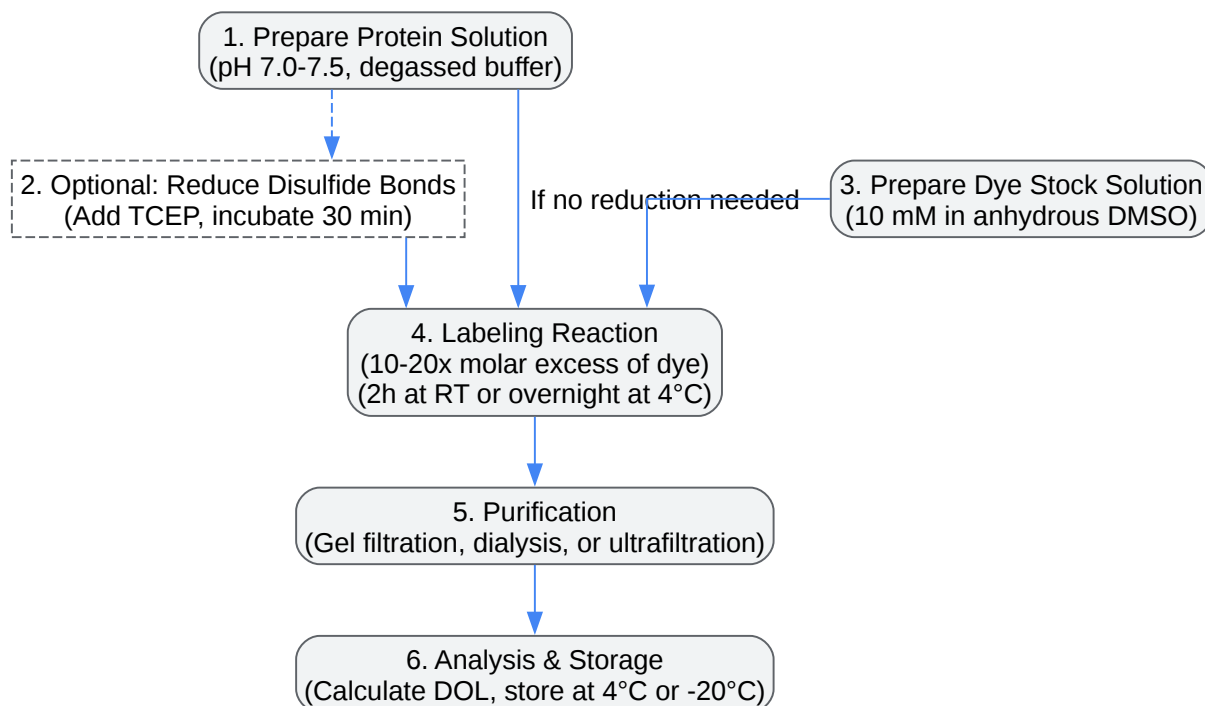
- The DOL, or the average number of dye molecules conjugated to each protein, can be calculated using absorbance measurements.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (e.g., ~788 nm).
- The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

#### 6. Storage of the Conjugate

- For short-term storage (up to a week), keep the labeled protein at 4°C, protected from light. [10]
- For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%).[10] Alternatively, the conjugate can be stored in 50% glycerol at -20°C for up to a year.[10]

## Experimental Workflow Diagram

The following diagram illustrates the typical workflow for labeling a protein with **Cy7.5 maleimide**.



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Experimental workflow for protein labeling with **Cy7.5 maleimide**.

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